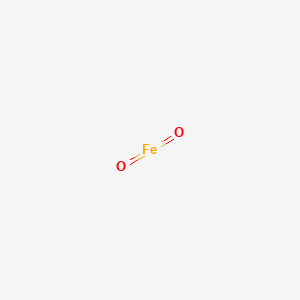
cyclopenta-1,3-diene;dibenzylidenetitanium;fluoren-8a-ide;dichloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cyclopenta-1,3-diene;dibenzylidenetitanium;fluoren-8a-ide;dichloride is a complex organometallic compound that has garnered significant interest in the field of chemistry. This compound is known for its unique structure, which includes a cyclopentadiene ring, dibenzylidenetitanium, and fluoren-8a-ide moieties, all coordinated with dichloride. The intricate arrangement of these components endows the compound with distinctive chemical properties and reactivity, making it a valuable subject of study in various scientific disciplines.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of cyclopenta-1,3-diene;dibenzylidenetitanium;fluoren-8a-ide;dichloride typically involves multiple steps, starting with the preparation of the individual components. One common method involves the reaction of cyclopenta-1,3-diene with dibenzylidenetitanium chloride in the presence of a suitable solvent. The reaction is often carried out under inert atmosphere conditions to prevent oxidation and other side reactions. The fluoren-8a-ide moiety is then introduced through a subsequent reaction step, often involving the use of a Grignard reagent or similar organometallic reagent .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods, with additional considerations for safety, yield optimization, and cost-effectiveness. Large-scale production typically requires the use of specialized equipment to handle the reactive intermediates and maintain the necessary reaction conditions. The final product is usually purified through techniques such as recrystallization or chromatography to ensure high purity and consistency .
Análisis De Reacciones Químicas
Types of Reactions
Cyclopenta-1,3-diene;dibenzylidenetitanium;fluoren-8a-ide;dichloride undergoes a variety of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using common reducing agents, resulting in the formation of reduced species.
Substitution: The compound can participate in substitution reactions, where one or more of its ligands are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcomes .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxygenated derivatives, while reduction can produce hydrogenated species. Substitution reactions can result in a wide range of products, depending on the nature of the substituents introduced .
Aplicaciones Científicas De Investigación
Cyclopenta-1,3-diene;dibenzylidenetitanium;fluoren-8a-ide;dichloride has a broad range of applications in scientific research:
Chemistry: The compound is used as a catalyst in various organic reactions, including polymerization and cross-coupling reactions.
Medicine: Research is ongoing to explore its use in drug delivery systems and as a therapeutic agent.
Mecanismo De Acción
The mechanism by which cyclopenta-1,3-diene;dibenzylidenetitanium;fluoren-8a-ide;dichloride exerts its effects involves complex interactions at the molecular level. The compound can coordinate with various substrates through its metal center, facilitating a range of chemical transformations. The cyclopentadiene and fluoren-8a-ide moieties play crucial roles in stabilizing the reactive intermediates and enhancing the overall reactivity of the compound. The specific pathways and molecular targets involved depend on the nature of the reaction and the substrates used .
Comparación Con Compuestos Similares
Similar Compounds
Cyclopentadiene: A simpler compound with a similar cyclopentadiene ring structure.
Dibenzylidenetitanium Chloride: Shares the dibenzylidenetitanium moiety but lacks the fluoren-8a-ide component.
Fluorenyl Complexes: Compounds containing the fluoren-8a-ide moiety but with different metal centers.
Uniqueness
Cyclopenta-1,3-diene;dibenzylidenetitanium;fluoren-8a-ide;dichloride stands out due to its unique combination of cyclopentadiene, dibenzylidenetitanium, and fluoren-8a-ide moieties. This combination imparts distinctive chemical properties and reactivity, making it a valuable compound for various applications in research and industry .
Propiedades
Número CAS |
224951-46-6 |
|---|---|
Fórmula molecular |
C32H26Cl2Ti-4 |
Peso molecular |
529.3 g/mol |
Nombre IUPAC |
cyclopenta-1,3-diene;dibenzylidenetitanium;fluoren-8a-ide;dichloride |
InChI |
InChI=1S/C13H9.2C7H6.C5H5.2ClH.Ti/c1-3-7-12-10(5-1)9-11-6-2-4-8-13(11)12;2*1-7-5-3-2-4-6-7;1-2-4-5-3-1;;;/h1-9H;2*1-6H;1-3H,4H2;2*1H;/q-1;;;-1;;;/p-2 |
Clave InChI |
AJGCINZPKOOOHC-UHFFFAOYSA-L |
SMILES canónico |
C1C=CC=[C-]1.C1=CC=C(C=C1)C=[Ti]=CC2=CC=CC=C2.C1=C[C-]2C=C3C=CC=CC3=C2C=C1.[Cl-].[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


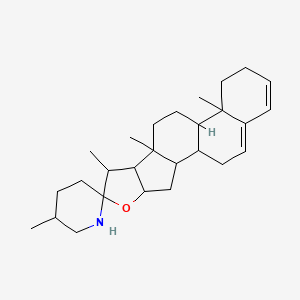
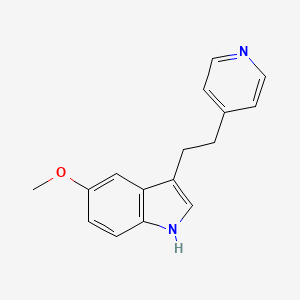
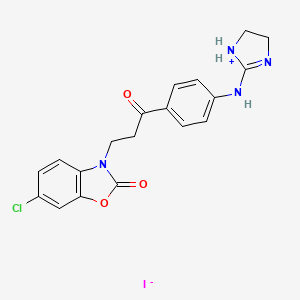
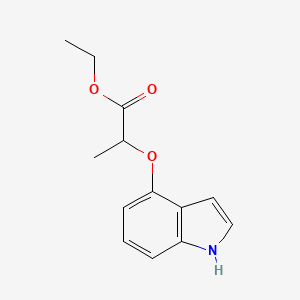

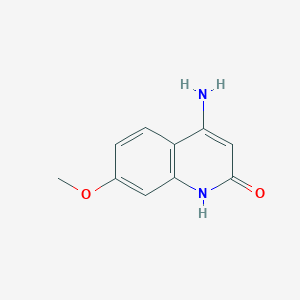
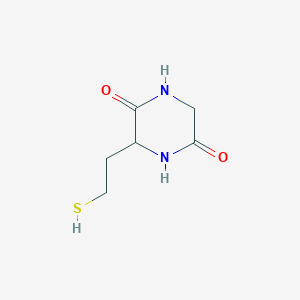
![4-Ethyl[1,1'-bi(cyclohexane)]-4-carboxylic acid](/img/structure/B13745483.png)
![Benzenepropanamide, 3-[[2-[2,4-bis(1,1-dimethylpropyl)phenoxy]-1-oxobutyl]amino]-N-(2-methoxyphenyl)-beta-oxo-](/img/structure/B13745492.png)
